2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the class of pyrido-pyrimidines. This compound exhibits notable biological activity, making it a subject of interest in medicinal chemistry and drug development. Its structure features a pyrido[1,2-a]pyrimidin-4-one core, which is modified with ethylamino and ethylimino groups.
This compound can be classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms in its ring structure. It is derived from the broader category of pyrimidine derivatives, which are known for their applications in pharmaceuticals, particularly as anti-cancer agents and in the treatment of various diseases.
The synthesis of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can be approached through several methods, often involving multi-step reactions that include:
For example, a general method may involve the reaction of 2-aminopyridine with an ethyl imine precursor under acidic conditions to facilitate cyclization into the pyrido-pyrimidine framework .
The molecular formula for 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is . The compound features:
The structural integrity can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into bond lengths, angles, and molecular conformation .
The reactivity of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can be explored through several types of chemical reactions:
These reactions are crucial for modifying the compound to optimize its pharmacological properties .
The mechanism of action for 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. The ethylamino group may facilitate binding to specific targets due to its basicity and steric properties.
Research indicates that compounds within this class can inhibit certain kinases or other enzymes involved in tumor progression, thus demonstrating potential anti-cancer activity .
The physical properties of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include:
Chemical properties include stability under various pH conditions and reactivity towards electrophiles due to the presence of nitrogen-containing functional groups.
Analytical techniques such as high-performance liquid chromatography (HPLC) can be used to assess purity and stability over time .
The primary applications of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lie in medicinal chemistry. Its derivatives are being explored for:
Ongoing research aims to refine these compounds further for enhanced efficacy and reduced side effects in therapeutic settings .
Nitrogen-containing heterocycles constitute a cornerstone of pharmaceutical agents, with pyridopyrimidinones emerging as privileged scaffolds due to their diverse bioactivity profiles. These fused bicyclic systems combine pyridine and pyrimidinone rings, creating electron-rich platforms capable of forming multipoint interactions with biological targets. Within this class, 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one represents a structurally optimized derivative exhibiting enhanced physicochemical properties and target engagement capabilities. Its strategic functionalization enables exploration of three-dimensional chemical space beyond flat aromatic systems, aligning with modern drug design principles aimed at improving ligand efficiency and metabolic stability [2] [10].
This derivative belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core with bridgehead nitrogen. Systematic IUPAC nomenclature defines it as 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, while its canonical SMILES representation is CC/NC1=N/C2=C(C=CC=N2)C(=O)N1C=N\CC
, explicitly denoting the (E)-configuration of the ethyliminomethyl group. Key identifiers include:
Table 1: Chemical Identifiers of Pyridopyrimidinone Derivative
Identifier Type | Value |
---|---|
CAS Registry | 1412236-18-0 (unsubstituted) [3] |
1785851-57-1 (9-methyl derivative) [6] | |
1785975-35-0 (7-methyl derivative) [8] | |
Molecular Formula | C₁₃H₁₆N₄O (unsubstituted) [1] [3] |
Molecular Weight | 244.30 g/mol [3] |
InChIKey | VTBPYDOWVAKTEC-NTEUORMPSA-N [3] |
X-ray crystallographic studies of related pyridopyrimidinones reveal near-planar fused ring systems with minor deviations (≤10° dihedral angles). The ethyliminomethyl group adopts an E-configuration stabilized by intramolecular N–H···N hydrogen bonding between the imine nitrogen and 2-ethylamino proton (distance: ~2.2 Å). This interaction creates a pseudo-cyclic motif enhancing conformational rigidity, potentially improving target selectivity. Substituent effects are evident in methylated variants: 7-methyl and 9-methyl derivatives (MW: 258.32 g/mol, C₁₄H₁₈N₄O) exhibit altered electron distribution impacting dipole moments and crystal packing [6] [8] [10].
Pyridopyrimidinones evolved from early heterocyclic pharmacophores through strategic scaffold-hopping methodologies. Initial explorations focused on quinazolinones and natural products like rutaecarpine, an indolopyridoquinazolinone alkaloid. Medicinal chemists employed ring-opening (2° hop) and nitrogen atom swaps (1° hop) to generate novel chemotypes with improved synthetic accessibility and drug-likeness. This approach yielded simplified pyridopyrimidinones retaining key pharmacophoric elements while circumventing natural product limitations [5].
Table 2: Evolutionary Milestones in Pyridopyrimidinone Drug Discovery
Evolution Stage | Structural Transformation | Medicinal Chemistry Impact |
---|---|---|
Natural Product Template | Rutaecarpine (indolopyridoquinazolinone) | High potency but complex synthesis |
Primary Scaffold Hop (1°) | Nitrogen position isomerization | Improved metabolic stability and solubility |
Secondary Scaffold Hop (2°) | Ring opening and simplification | Enhanced synthetic accessibility and novel IP |
Functional Optimization | Introduction of imino/amino substituents | Tunable H-bonding capacity and basicity |
The clinical success of pyridopyrimidinone-based kinase inhibitors (e.g., JNK inhibitors with IC₅₀ = 15 nM) validated this scaffold’s versatility. Compound optimization addressed early limitations like poor oral bioavailability (%F = 10% in mice), which was enhanced to 87% through side chain modifications. This established pyridopyrimidinones as privileged structures for targeting ATP-binding sites and protein-protein interactions [7]. Patent landscapes reflect strategic derivatization, exemplified by WO2021013864A1 covering 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidines for oncology [4].
The 2-ethylamino and 3-[(1E)-ethyliminomethyl] groups confer distinctive molecular recognition properties. Quantum mechanical calculations reveal:
In JNK3 inhibitors, the 2-amino group forms critical hydrogen bonds with hinge residue Met149, while the imine nitrogen interacts with catalytic lysine. Structure-activity relationship (SAR) studies demonstrate that N-alkylation (ethyl vs methyl) optimizes lipophilicity (clogP ~2.5), balancing membrane permeability and aqueous solubility. Biological evaluations confirm that hybrid molecules incorporating these motifs exhibit:
Table 3: Biological Activities of Pyridopyrimidinone Derivatives
Biological Target | Activity Profile | Structural Determinants |
---|---|---|
Cancer Cell Lines (MCF-7/HeLa) | IC₅₀: 10-50 μM [5] [9] | Chlorophenyl substitution enhances cytotoxicity |
JNK3 Kinase | IC₅₀: 15 nM; %F = 87 [7] | Cyclohexyl urea side chain optimizes binding |
CDK4/6 | Palbociclib analogs show sub-μM activity [9] | Pyridopyrazine side chain confers selectivity |
The E-imine configuration prevents undesired steric clashes in hydrophobic pockets, while enabling π-stacking interactions with phenylalanine or tyrosine residues. This geometric preference was confirmed through crystallography of JNK3 complexes showing the ethyliminomethyl group occupying a solvent-exposed region without protein contacts, explaining tolerance for modifications at this position [7].
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